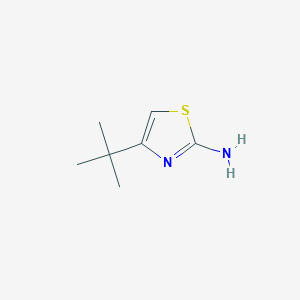

4-Tert-butyl-1,3-thiazol-2-amine

Descripción

Significance of the Thiazole (B1198619) Heterocycle in Chemical Sciences

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, is a cornerstone in the field of chemical sciences. numberanalytics.comresearchgate.net Its unique structural and electronic properties contribute to its widespread presence in a vast array of biologically active compounds and functional materials. numberanalytics.combenthamdirect.com The aromaticity of the thiazole nucleus imparts stability, while the presence of the heteroatoms allows for diverse chemical reactivity, including electrophilic and nucleophilic substitutions. numberanalytics.com

Thiazole derivatives are integral to numerous pharmaceuticals, demonstrating a broad spectrum of biological activities. nih.govijper.org These include antimicrobial, antifungal, anti-inflammatory, and anticancer properties. numberanalytics.com The thiazole moiety is a key component of vitamin B1 (thiamine) and the antibiotic penicillin. researchgate.netbenthamdirect.com Beyond its medicinal applications, the thiazole scaffold is also utilized in the development of conductive polymers, organic light-emitting diodes (OLEDs), and corrosion inhibitors. numberanalytics.com

Historical Evolution of Research on 1,3-Thiazol-2-amines

The systematic study of thiazole chemistry began in the late 19th century, with the pioneering work of Hantzsch and Hofmann laying the foundation for the synthesis of this heterocyclic system. benthamdirect.comijper.org The Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides, remains a fundamental method for constructing the thiazole ring. ijper.org

Research into 1,3-thiazol-2-amines, a specific class of thiazole derivatives, has been a significant area of investigation. These compounds serve as crucial intermediates in the synthesis of more complex molecules. The amino group at the 2-position provides a reactive handle for further functionalization, allowing for the construction of diverse molecular architectures with a wide range of biological activities. nih.govanalis.com.my Early research focused on the fundamental synthesis and reactivity of these compounds, while later studies have increasingly explored their potential in drug discovery and materials science.

Current Research Landscape and Academic Relevance of 4-Tert-butyl-1,3-thiazol-2-amine

Current research on this compound is primarily centered on its utility as a building block in the synthesis of novel compounds with potential therapeutic applications. The presence of the bulky tert-butyl group can influence the compound's solubility, lipophilicity, and metabolic stability, making it an interesting substituent to explore in medicinal chemistry.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-tert-butyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c1-7(2,3)5-4-10-6(8)9-5/h4H,1-3H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUWZBHVYLVGOAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370159 | |

| Record name | 4-tert-Butyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74370-93-7 | |

| Record name | 4-tert-Butyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 4 Tert Butyl 1,3 Thiazol 2 Amine

Established Synthetic Routes for the Thiazole (B1198619) Core

The construction of the 4-tert-butyl-1,3-thiazol-2-amine core primarily relies on well-established cyclization reactions.

Hantzsch-Type Cyclization and its Variants

The Hantzsch thiazole synthesis is a cornerstone for the formation of the thiazole ring and is widely applied to produce this compound. smolecule.comnih.gov This method involves the condensation of an α-haloketone with a thioamide or thiourea. smolecule.comnih.gov For the synthesis of the title compound, the reaction typically utilizes 1-bromo-3,3-dimethyl-2-butanone (an α-haloketone bearing a tert-butyl group) and thiourea. nih.gov

The reaction proceeds through the initial formation of an intermediate by the reaction of the α-haloketone and thiourea, followed by an intramolecular cyclization via dehydration to yield the 2-aminothiazole (B372263) ring. nih.gov Various modifications to the classical Hantzsch synthesis have been developed to improve yields and reaction conditions. These can include the use of different solvents, catalysts, and heating methods such as microwave irradiation. nih.govbepls.com

Table 1: Key Reactants in Hantzsch Synthesis of this compound

| Reactant | Role |

| 1-bromo-3,3-dimethyl-2-butanone | α-haloketone (provides the C4 and C5 atoms and the tert-butyl group) |

| Thiourea | Thioamide (provides the C2, N3, and S1 atoms and the exocyclic amine) |

Alternative Approaches for Thiazole Ring Formation

While the Hantzsch synthesis is prevalent, other methods for constructing the thiazole ring exist. The Cook-Heilborn synthesis, for instance, involves the reaction of an α-aminonitrile with carbon disulfide. bepls.com Another approach is the Robinson-Gabriel synthesis, which utilizes the cyclization of α-acylamino ketones. bepls.com Although less commonly reported specifically for this compound, these alternative routes offer different retrosynthetic disconnections and may be advantageous for accessing specific derivatives.

Strategic Functionalization of this compound

The presence of a primary exocyclic amine and the thiazole ring itself offers multiple sites for chemical modification, allowing for the generation of a wide array of derivatives.

Reactions at the Exocyclic Amine Group (e.g., Acylation, Alkylation, Condensation)

The exocyclic amino group at the C2 position is a primary site for functionalization due to its nucleophilic character.

Acylation: The amine can be readily acylated using various acylating agents such as acid chlorides or anhydrides in the presence of a base. d-nb.info For example, reaction with acetyl chloride would yield N-(4-tert-butyl-1,3-thiazol-2-yl)acetamide. This reaction is fundamental for creating amide derivatives, which are common motifs in biologically active compounds. nih.gov The use of a tert-butoxycarbonyl (Boc) protecting group on the amine is also a common strategy to facilitate further modifications. rsc.orgnih.gov

Alkylation: Alkylation of the exocyclic amine can be achieved using alkyl halides. biosynth.com This introduces alkyl substituents on the nitrogen atom, further diversifying the chemical space around the core structure.

Condensation: The amino group can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). mdpi.com These imines can serve as intermediates for the synthesis of more complex heterocyclic systems or can be reduced to form secondary amines.

Table 2: Examples of Reactions at the Exocyclic Amine

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl chloride | N-acylthiazole |

| Alkylation | Methyl iodide | N-alkylthiazole |

| Condensation | Benzaldehyde | Schiff base (Imine) |

Modifications and Substitutions on the Thiazole Ring System

The thiazole ring itself can undergo electrophilic substitution reactions, although the reactivity is influenced by the existing substituents. The electron-donating amino group at C2 and the tert-butyl group at C4 direct incoming electrophiles primarily to the C5 position.

One notable modification is bromination. The bromine atom can be introduced at the C5 position of the thiazole ring. This halogenated derivative can then serve as a handle for further cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce aryl or alkynyl groups, significantly expanding the structural diversity of the scaffold.

Stereoselective Synthesis of Chiral Derivatives

The synthesis of chiral derivatives of this compound is an important area of research, particularly for applications in medicinal chemistry where stereochemistry often plays a crucial role in biological activity.

One strategy involves the use of chiral building blocks in the initial synthesis. For instance, a chiral α-haloketone could be employed in a Hantzsch-type synthesis to introduce a stereocenter adjacent to the thiazole ring.

Another approach is the diastereoselective functionalization of the core molecule. For example, the addition of a nucleophile to an imine derived from the exocyclic amine and a chiral aldehyde or ketone can lead to the formation of a new stereocenter. The use of chiral auxiliaries, such as (S)-α-methylbenzylamine, in Strecker-type reactions is a well-established method for the stereoselective synthesis of α-amino acids and could be adapted for the synthesis of chiral derivatives. nih.gov Furthermore, chiral phosphoric acid catalysis has emerged as a powerful tool for the stereoselective synthesis of axially chiral compounds, which could potentially be applied to derivatives of this compound. researchgate.net The use of tert-butanesulfinamide as a chiral auxiliary has also proven effective in the stereoselective synthesis of amines and their derivatives. rsc.org

Advanced Spectroscopic and Crystallographic Analysis in Research

Vibrational Spectroscopy (FTIR, Raman) for Conformational Analysis and Molecular Vibrations

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying functional groups and elucidating the molecular structure of 4-Tert-butyl-1,3-thiazol-2-amine. Theoretical studies using Density Functional Theory (DFT) calculations, specifically the B3LYP/6-311+G method, have been performed to assign the vibrational modes of the molecule, showing good agreement with experimental data. researchgate.net

The analysis of the vibrational spectra reveals characteristic frequencies for the key functional moieties of the compound. The amino (-NH₂) group exhibits symmetric and asymmetric stretching vibrations, which are fundamental for identifying this group. The tert-butyl group shows characteristic C-H stretching and bending vibrations. The thiazole (B1198619) ring itself has a set of characteristic stretching and bending vibrations (C=N, C=C, C-S), which confirm the integrity of the heterocyclic core. researchgate.netmdpi.com For instance, in related 2-aminothiazole (B372263) derivatives, C-S stretching modes are typically observed in the 510–780 cm⁻¹ region. researchgate.net

A selection of prominent vibrational modes observed for this compound and related structures is presented below.

Interactive Data Table: Vibrational Frequencies for this compound and Related Moieties You can sort the table by clicking on the headers.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| Asymmetric NH₂ Stretch | Amino | ~3400 - 3500 | researchgate.net |

| Symmetric NH₂ Stretch | Amino | ~3300 - 3400 | researchgate.net |

| NH₂ Scissoring | Amino | ~1620 - 1650 | mdpi.com |

| C-H Asymmetric Stretch | tert-Butyl | ~2960 - 2980 | researchgate.net |

| C-H Symmetric Stretch | tert-Butyl | ~2870 | researchgate.net |

| C=N Stretch | Thiazole Ring | ~1520 - 1640 | researchgate.netmdpi.com |

| Ring Stretching | Thiazole Ring | ~1300 - 1500 | mdpi.com |

| C-S Stretch | Thiazole Ring | ~600 - 800 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural confirmation of this compound in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.

Proton NMR Spectroscopic Characterization (¹H NMR)

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the tert-butyl group, the thiazole ring, and the amino group. The tert-butyl protons typically appear as a sharp singlet in the upfield region (around 1.3 ppm) due to the nine equivalent protons. The single proton on the thiazole ring (H5) would appear as a singlet in the aromatic region. The amino group protons would also produce a signal, often broad, whose chemical shift can vary depending on the solvent and concentration. In the closely related tert-butyl thiazol-2-ylcarbamate, the thiazole protons are observed at δ 7.32 and 6.82 ppm, while the tert-butyl protons resonate at δ 1.52 ppm. rsc.org

Interactive Data Table: Expected ¹H NMR Chemical Shifts (δ) for this compound You can sort the table by clicking on the headers.

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -C(CH₃)₃ | ~1.3 | Singlet | 9H |

| Thiazole C5-H | ~6.5 - 7.0 | Singlet | 1H |

| -NH₂ | Variable (e.g., ~5.0 - 7.0) | Broad Singlet | 2H |

Carbon-13 NMR Spectroscopic Characterization (¹³C NMR)

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. Key expected signals include those for the thiazole ring carbons, the quaternary carbon of the tert-butyl group, and the methyl carbons. For tert-butyl thiazol-2-ylcarbamate, the thiazole carbons appear at δ 161.8, 136.7, and 112.1 ppm, while the tert-butyl carbons are found at δ 82.0 (quaternary) and 28.3 (methyl) ppm. rsc.org A similar pattern is anticipated for this compound.

Interactive Data Table: Expected ¹³C NMR Chemical Shifts (δ) for this compound You can sort the table by clicking on the headers.

| Carbon Type | Expected Chemical Shift (ppm) |

|---|---|

| Thiazole C2 (C-NH₂) | ~165 - 170 |

| Thiazole C4 (C-tert-butyl) | ~155 - 160 |

| Thiazole C5 | ~105 - 115 |

| tert-Butyl Quaternary C | ~30 - 35 |

| tert-Butyl Methyl C | ~28 - 32 |

Two-Dimensional NMR Techniques for Connectivity Assignments

While one-dimensional NMR provides chemical shift data, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning these signals and confirming the molecular structure.

COSY would confirm the absence of coupling between the thiazole proton and the tert-butyl protons.

HSQC would correlate the proton signals directly to their attached carbon atoms (e.g., the C5-H proton to the C5 carbon).

HMBC would establish long-range (2-3 bond) correlations, for instance, showing connectivity between the tert-butyl protons and the C4 and quaternary carbons, and between the thiazole C5-H proton and the C4 and C2 carbons, thus confirming the substitution pattern on the thiazole ring.

Mass Spectrometry for Fragmentation Pathways and Molecular Ion Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to study its fragmentation behavior under ionization. The molecular formula for the compound is C₇H₁₂N₂S, corresponding to a monoisotopic mass of approximately 156.08 Da. labcompare.com

The mass spectrum would prominently feature the molecular ion peak (M⁺˙) at m/z 156. A high-resolution mass spectrometry (HRMS) analysis would confirm the elemental composition. The fragmentation pattern is expected to be dominated by cleavages related to the stable tert-butyl cation.

Loss of a methyl group: A common initial fragmentation is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation, resulting in a peak at m/z 141 ([M-15]⁺).

Loss of the tert-butyl group: Cleavage of the C-C bond between the thiazole ring and the tert-butyl group can lead to the loss of a tert-butyl radical, generating a significant peak at m/z 99. Alternatively, the charge may be retained by the tert-butyl fragment, giving a peak at m/z 57.

Ring Cleavage: Further fragmentation of the thiazole ring can occur, leading to smaller characteristic ions.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

While a crystal structure for this compound itself is not publicly available, analysis of closely related derivatives provides significant insight into its expected solid-state architecture. Crystal structures of compounds like 2-Amino-4-tert-butyl-5-(2,4-dichlorobenzyl)thiazol-3-ium bromide and Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate have been determined. researchgate.netresearchgate.net

Interactive Data Table: Illustrative Crystallographic Data from a Related Derivative (Ethyl 2-amino-4-isopropyl-1,3-thiazole-5-carboxylate) This data is for a related structure and serves as a model.

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| a (Å) | 7.8757 (10) | researchgate.net |

| b (Å) | 9.1080 (11) | researchgate.net |

| c (Å) | 15.8434 (12) | researchgate.net |

| β (°) | 100.853 (9) | researchgate.net |

| Volume (ų) | 1116.1 (2) | researchgate.net |

| Z (Molecules/unit cell) | 4 | researchgate.net |

| Key Interaction | N-H···N hydrogen-bonded dimers | researchgate.net |

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Direct experimental data on the bond lengths, bond angles, and dihedral angles for this compound are not available. However, data from a related substituted compound, 4-tert-butyl-5-(2,4,5-trimethoxybenzyl)thiazol-2-amine , can provide an approximation of the geometry of the core thiazole ring. researchgate.net It is crucial to note that the presence of the bulky trimethoxybenzyl substituent at the 5-position will inevitably influence these parameters.

Another related structure, 2-Amino-4-tert-butyl-5-(2,4-dichlorobenzyl)thiazol-3-ium bromide , provides further context. researchgate.net In this case, the thiazole ring is part of a cation, and the nitrogen at position 3 is protonated, which will significantly alter the electronic distribution and geometry compared to the neutral amine. The dihedral angle between the thiazole and the dichlorophenyl rings in this structure is reported to be 77.8(6)°. researchgate.net

For illustrative purposes, a table of expected bond lengths and angles for a generic 2-aminothiazole ring is provided below. These are generalized values and would be expected to vary in the specific case of this compound due to the electronic and steric influence of the tert-butyl group.

Interactive Table: Representative Bond Parameters for a 2-Aminothiazole Core

| Bond/Angle | Atom 1 | Atom 2 | Atom 3 | Typical Value |

| Bond Lengths (Å) | ||||

| C=N | C2 | N3 | ~1.31 - 1.38 | |

| C-S | C2 | S1 | ~1.74 - 1.77 | |

| C-N (exocyclic) | C2 | N(H2) | ~1.34 - 1.36 | |

| C=C | C4 | C5 | ~1.34 - 1.37 | |

| C-S | C5 | S1 | ~1.72 - 1.75 | |

| C-N | C4 | N3 | ~1.37 - 1.40 | |

| Bond Angles (°) | ||||

| S-C-N | S1 | C2 | N3 | ~114 - 116 |

| S-C-N (exocyclic) | S1 | C2 | N(H2) | ~121 - 123 |

| N-C-N (exocyclic) | N3 | C2 | N(H2) | ~121 - 123 |

| C-N-C | C2 | N3 | C4 | ~109 - 111 |

| N-C-C | N3 | C4 | C5 | ~114 - 116 |

| C-C-S | C4 | C5 | S1 | ~110 - 112 |

| C-S-C | C5 | S1 | C2 | ~88 - 90 |

Note: These values are approximations based on related structures and are for illustrative purposes only. The actual values for this compound may differ.

Elucidation of Hydrogen Bonding Networks and Crystal Packing

The crystal packing and hydrogen bonding network are critical for understanding a compound's physical properties, such as melting point and solubility. The 2-amino group of this compound is a hydrogen bond donor, while the thiazole ring nitrogen (N3) is a potential hydrogen bond acceptor. This arrangement facilitates the formation of intermolecular hydrogen bonds.

Without a definitive crystal structure, the precise nature of the hydrogen bonding network and the crystal packing of this compound remains a subject of informed speculation based on the analysis of similar, more complex derivatives.

Reactivity Profiles and Mechanistic Investigations of 4 Tert Butyl 1,3 Thiazol 2 Amine

Influence of Electronic and Steric Effects of the Tert-butyl Group on Reactivity

The tert-butyl group, a bulky alkyl substituent, exerts a profound influence on the reactivity of the thiazole (B1198619) ring through a combination of electronic and steric effects. researchgate.net Electronically, the tert-butyl group is an electron-donating group through hyperconjugation. This donation of electron density can increase the nucleophilicity of the thiazole ring and the exocyclic amine. For instance, the insertion of tert-butyl groups into a tetraazapyrene (TAP) core has been shown to raise the energy of the lowest unoccupied molecular orbital (LUMO), a consequence attributed to hyperconjugation. nih.gov This effect can modulate the redox properties of the molecule.

Sterically, the sheer size of the tert-butyl group introduces significant steric hindrance. researchgate.net This bulkiness can shield adjacent reactive sites, potentially slowing down or even inhibiting chemical reactions. researchgate.net In the context of 4-tert-butyl-1,3-thiazol-2-amine, the tert-butyl group at the C4 position can hinder the approach of reactants to the C5 position of the thiazole ring and the exocyclic amino group. This steric impediment can influence the regioselectivity of reactions, favoring attack at less hindered positions.

Reactions of the Aminothiazole Moiety

The aminothiazole moiety in this compound is a key center of reactivity, primarily due to the presence of the exocyclic amino group and the adjacent thiazole ring.

The exocyclic amine nitrogen in 2-aminothiazoles is nucleophilic and readily participates in reactions with various electrophiles. chemicalbook.com Its reactivity can, however, be influenced by the nature of the electrophile and the substitution pattern on the thiazole ring. chemicalbook.com For instance, 2-aminothiazoles react with aromatic aldehydes to form Schiff bases. chemicalbook.commdpi.com They also undergo acylation reactions with acid chlorides and anhydrides. mdpi.com

The nucleophilicity of the exocyclic amine can be quantified and compared. Kinetic studies on the reaction of 2-aminothiazole (B372263) derivatives with electrophiles like 4,6-dinitrobenzofuroxan (DNBF) have been used to determine their nucleophilicity parameter (N). researchgate.net These studies reveal that the substituents on the thiazole ring can significantly impact the nucleophilic character of the amino group. researchgate.net

Table 1: Nucleophilicity Parameters (N) of Selected 2-Aminothiazole Derivatives

| Compound | N |

|---|---|

| 2-aminothiazole | 5.39 |

| 2-amino-4-methylthiazole | 5.39 |

| 2-amino-4,5-dimethylthiazole | 5.39 |

| 2-aminobenzothiazole (B30445) | 5.39 |

Data sourced from kinetic measurements in acetonitrile. researchgate.net

2-Aminothiazole derivatives are versatile substrates in condensation and cycloaddition reactions, leading to the formation of a diverse range of heterocyclic systems. researchgate.net For example, 2-aminothiazoles undergo condensation reactions with aromatic aldehydes. pharmaguideline.com The reaction of 4-amino-3,5-dimethyl-1,2,4-triazole with substituted benzaldehydes has been shown to yield stable hemiaminals under neutral conditions. mdpi.com

Furthermore, 2-aminothiazoles can act as dienes in [4+2] cycloaddition reactions. acs.org For instance, 4-alkenyl-2-dialkylaminothiazoles react with nitroalkenes to furnish tetrahydrobenzothiazoles. acs.org These reactions often proceed with high regio- and diastereoselectivity. acs.org The aminothiazole ring system can also participate in other types of cycloadditions, highlighting its utility in the synthesis of complex molecules. scite.ai

Electrophilic Reactivity of the Thiazole Heterocycle

The thiazole ring itself can undergo electrophilic substitution reactions. The position of substitution is directed by the substituents already present on the ring. ias.ac.in In 2-aminothiazoles, the amino group is an activating group and directs electrophilic attack primarily to the C5 position. ias.ac.in Halogenation of 2-aminothiazole and its derivatives, for instance, typically occurs at the 5-position. ias.ac.in

However, the thiazole ring is generally considered to be electron-deficient and somewhat resistant to electrophilic attack compared to other five-membered heterocycles like thiophene (B33073). ias.ac.in The presence of the electronegative nitrogen atom deactivates the ring towards electrophiles. ias.ac.in Despite this, electron-donating groups at the C2 position, such as the amino group, can facilitate electrophilic substitution at the C5 position even under mild conditions. pharmaguideline.com

Table 2: Regioselectivity of Electrophilic Substitution on the Thiazole Ring

| Reagent | Position of Attack | Reference |

|---|---|---|

| Halogens (e.g., Br₂) | C5 | ias.ac.in |

| Diazonium salts | C5 | ias.ac.in |

| Nitrating agents | C5 (generally) | ias.ac.in |

Oxidation and Reduction Potentials and Their Chemical Implications

The thiazole ring is generally stable towards reduction. pharmaguideline.com However, under forcing conditions with reagents like Raney nickel, the ring can be reduced, leading to desulfurization and degradation. pharmaguideline.com The oxidation of the thiazole sulfur to a sulfoxide (B87167) or sulfone is also a possible transformation, which can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate.

The redox properties of thiazole-containing molecules are of interest in materials science. The incorporation of tert-butyl groups can influence the electronic properties, such as the LUMO energy level, which in turn affects the reduction potential. nih.gov The electrochemical behavior of tetrathiafulvalene-tetraazapyrene (TAP) triads has been studied, revealing that the insertion of tert-butyl groups can have a noticeable effect on the redox potentials of both the TTF and TAP units. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidating the Role of the Thiazole (B1198619) Moiety in Bioactivity

The thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen atoms, is a cornerstone of many biologically active compounds. fabad.org.trglobalresearchonline.netglobalresearchonline.net Its presence can be a key determinant of a compound's physicochemical and pharmacokinetic properties. globalresearchonline.net The thiazole nucleus is found in numerous synthetic compounds with a wide array of pharmacological activities, including antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory effects. globalresearchonline.netresearchgate.net

The aromatic nature of the thiazole ring, which satisfies Hückel's rule through the delocalization of a lone pair of electrons from the sulfur atom, contributes to its stability and ability to engage in various biological interactions. globalresearchonline.netijper.org The thiazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its binding affinity and specificity to biological targets. Molecular orbital calculations have indicated that the thiazole molecule is aromatic with some diene character. fabad.org.trijper.org

The 2-aminothiazole (B372263) scaffold, in particular, is a prominent feature in drug development due to its association with anticancer, antioxidant, antimicrobial, and anti-inflammatory activities. mdpi.com The amino group at the 2-position of the thiazole ring plays a vital role in maintaining the spatial configuration and biological activity of target compounds. nih.gov In docking studies, the thiazole moiety has been shown to form various interactions, including non-covalent bonds between its sulfur atom and amino acid residues, as well as arene-hydrogen bonds, significantly enhancing the stability of the ligand-receptor complex. nih.gov

Impact of the Tert-butyl Group on Molecular Recognition and Ligand Efficiency

The tert-butyl group, a bulky and lipophilic substituent, significantly influences the molecular recognition and ligand efficiency of 4-tert-butyl-1,3-thiazol-2-amine. This group can enhance the lipophilicity of the molecule, which may improve its ability to cross cell membranes and reach intracellular targets.

In studies of related thiazole derivatives, the lipophilicity conferred by alkyl groups has been shown to correlate with biological activity. For instance, increasing the size of an N-alkyl substituent on a thiazole ring from a butyl to a more lipophilic cyclohexyl group resulted in a four-fold increase in activity against certain bacteria. nih.gov This suggests that the steric bulk and hydrophobicity of the tert-butyl group in this compound are likely critical for its interaction with biological targets.

Furthermore, in the context of protoporphyrinogen (B1215707) oxidase inhibitors, a compound containing a tert-butyl group on a 1,3,4-thiadiazol-2(3H)-one ring was found to be a potent inhibitor. nih.gov This highlights the potential of the tert-butyl group to contribute to high binding affinity.

Influence of Substituent Modifications on Biological Efficacy

Modifications to the substituents on the thiazole ring can have a profound impact on the biological efficacy of the resulting compounds. globalresearchonline.net Structure-activity relationship studies on various thiazole derivatives have demonstrated that both the nature and position of substituents are critical.

For example, in a series of 2,4-disubstituted thiazoles, the presence of electron-withdrawing groups like nitro (NO2) or electron-donating groups like methoxy (B1213986) (OCH3) at the para position of a phenyl ring attached to the thiazole moiety was found to be beneficial for antimicrobial activity. nih.gov Similarly, in another study, compounds with 3-chlorophenyl and 3,5-dichlorophenyl groups on a triazole ring linked to a thiazole showed excellent antibacterial activity. nih.gov

The amino group at the 2-position of the thiazole ring is also a key site for modification. Acylation of this amino group or its incorporation into larger structures can modulate activity. mdpi.com For instance, the introduction of a methyl or acetyl group at the nitrogen of the 2-aminothiazole skeleton resulted in reduced antiproliferative activity compared to the unsubstituted parent compound in one study. nih.gov Conversely, linking different aryl groups to this amino group has been a successful strategy in developing potent tubulin inhibitors. nih.gov

These findings underscore the principle that systematic modification of substituents on the this compound scaffold could lead to derivatives with optimized biological activities.

Development and Validation of QSAR Models for Predictive Biology

QSAR models are essential tools in modern drug discovery, enabling the prediction of the biological activity of new or untested compounds. nih.govnih.gov The development of robust and predictive QSAR models for thiazole derivatives has been a focus of several research efforts. researchgate.netlaccei.orgresearchgate.net

The first step in building a QSAR model is the calculation of molecular descriptors, which are numerical representations of a molecule's chemical properties. ymerdigital.com These descriptors can be classified into several categories, including topological, geometrical, electronic, and hybrid descriptors. hufocw.org

Topological descriptors are derived from the 2D representation of a molecule and include parameters like atom counts, molecular weight, and connectivity indices. hufocw.org

Geometrical descriptors encode the 3D aspects of a molecule, such as surface area and shape. hufocw.org

Electronic descriptors reflect the electronic properties of the molecule, such as partial atomic charges and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). hufocw.orgprotoqsar.com

Hybrid descriptors , like charged partial surface area descriptors, combine electronic and geometric properties to describe the propensity for polar interactions. hufocw.org

For thiazole derivatives, various descriptors have been found to be important for their biological activities. In one study on antimicrobial thiazoles, molecular connectivity indices and Kier's shape index were identified as key parameters. researchgate.net Another study on thiazole derivatives as 5-lipoxygenase inhibitors identified a set of ten descriptors, including those related to atom-type electrotopological state and charge, as being significant. laccei.org In a QSAR study of thiazole derivatives as PIN1 inhibitors, descriptors such as molar refractivity (MR), the logarithm of the partition coefficient (LogP), LUMO energy (ELUMO), and the J-index were used to build a successful model. researchgate.netimist.ma

The selection of relevant descriptors is a critical step, often involving statistical methods to identify a subset of descriptors that best correlate with the biological activity while avoiding intercorrelation. ymerdigital.comlaccei.org

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Thiazole Derivatives

| Descriptor Type | Examples | Reference |

| Topological | Molecular connectivity index (2χv), Kier's shape index (κ α3) | researchgate.net |

| Electronic | HOMO energy, LUMO energy (ELUMO), Dipole moment | researchgate.nethufocw.orgimist.ma |

| Physicochemical | Molar refractivity (MR), Logarithm of the partition coefficient (LogP) | researchgate.netimist.ma |

| 2D Autocorrelation | AATSC4c, AATSC8c, AATSC1p | laccei.org |

| GETAWAY | GATS5s | laccei.org |

| 2D-MoRSE | VE2_Dzp | laccei.org |

The validation of a QSAR model is crucial to ensure its reliability and predictive power. derpharmachemica.comwikipedia.org Validation is the process by which the relevance and reliability of a model for a specific purpose are established. wikipedia.org A good QSAR model should not only have a high correlation coefficient for the training set but also be able to accurately predict the activity of compounds in an external test set. nih.gov

Several statistical methods are used for validating QSAR models:

Internal Validation (Cross-Validation): This technique assesses the robustness of a model. wikipedia.org Methods like leave-one-out cross-validation (LOO-CV) and k-fold cross-validation are commonly used. derpharmachemica.com A high cross-validated correlation coefficient (q²) is indicative of a robust model. researchgate.net However, it's noted that leave-one-out cross-validation can sometimes overestimate predictive capacity. wikipedia.org

External Validation: This involves splitting the dataset into a training set for model development and a test set for evaluating the model's predictive ability on new data. derpharmachemica.comwikipedia.org The predictive R² (R²pred) is a key metric for external validation. nih.gov A model is generally considered predictive if its R²pred is greater than 0.6. nih.gov

Statistical Parameters: Several statistical parameters are used to evaluate the quality of a QSAR model. The coefficient of determination (R²) measures how well the regression model fits the observed data. nih.gov Other important parameters include the mean squared error (MSE) and the F-test value. researchgate.netimist.ma

In various QSAR studies on thiazole derivatives, these validation techniques have been applied. For instance, a 2D-QSAR model for antimicrobial thiazoles reported an R² of 0.9521 and a q² of 0.8619. researchgate.net A 3D-QSAR model for the same set of compounds showed a q² of 0.8283 and a predictive R² of 0.4868. researchgate.net Another study on thiazole derivatives as PIN1 inhibitors developed a multiple linear regression (MLR) model with an R² of 0.76, a cross-validation coefficient (R²cv) of 0.63, and an external predictive power (R²test) of 0.78. researchgate.netimist.ma

Table 2: Statistical Parameters for Validation of QSAR Models

| Parameter | Description | Typical Good Value | Reference |

| R² (Coefficient of Determination) | Measures the goodness of fit of the model to the training data. | Close to 1 | nih.gov |

| q² or R²cv (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 | researchgate.net |

| R²pred or R²test (External R²) | Measures the predictive ability of the model on an external test set. | > 0.6 | nih.gov |

| MSE (Mean Squared Error) | Measures the average squared difference between the estimated values and the actual value. | Low value | researchgate.netimist.ma |

Applications in Medicinal Chemistry and Biological Sciences

Antimicrobial Activities

Derivatives of 4-Tert-butyl-1,3-thiazol-2-amine (4-TBTA) have emerged as a promising scaffold in the development of new antimicrobial agents. smolecule.com The inherent chemical properties of the thiazole (B1198619) ring, combined with the bulky tert-butyl group, contribute to the diverse antimicrobial profiles observed in various studies.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Research has demonstrated that derivatives of 4-TBTA exhibit notable antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. smolecule.com Thiazole-containing compounds are known components of various antibiotics, and their derivatives are actively being researched to combat resistant bacterial strains.

Specifically, studies on thiazolin-4-one derivatives have shown moderate to good inhibitory activity. For instance, certain 5-arylidene-thiazolin-4-ones displayed significant potential against Staphylococcus aureus (a Gram-positive bacterium) and moderate activity against Escherichia coli (a Gram-negative bacterium). nih.gov The introduction of different substituents onto the core thiazole structure plays a crucial role in modulating the antibacterial potency. For example, some (2-aminothiazol-4-yl) methyl ester derivatives have shown prominent antibacterial effects against various bacterial strains. biointerfaceresearch.com The antibacterial activity of these compounds is often attributed to their ability to interfere with essential bacterial processes.

| Bacterial Strain | Compound Type | Observed Activity |

| Staphylococcus aureus (Gram-positive) | Thiazolin-4-one derivatives | Modest to good inhibition nih.gov |

| Escherichia coli (Gram-negative) | Thiazolin-4-one derivatives | Moderate inhibition nih.gov |

| Various Bacteria | (2-aminothiazol-4-yl) methyl ester derivatives | Prominent antibacterial activity biointerfaceresearch.com |

Antifungal Properties and Mechanisms

The investigation into thiazole derivatives has extended to their potential as antifungal agents. Thiazoles are recognized for their role in various pharmacological activities, including antifungal action. nih.gov

Studies on novel 1,2,4-triazole derivatives, a class of compounds that can be structurally related to thiazoles in the broader context of heterocyclic chemistry, have shown potent antifungal effects against species like Microsporum gypseum. nih.gov While direct mechanistic studies on this compound are limited, the antifungal action of related heterocyclic compounds often involves the inhibition of key fungal enzymes, such as cytochrome P450 14-alpha-demethylase, which is crucial for the synthesis of the fungal cell membrane. researchgate.net The disruption of the cell membrane integrity ultimately leads to fungal cell death.

| Fungal Species | Compound Type | Potency |

| Microsporum gypseum | 1,2,4-triazole derivatives | Strong, comparable or superior to Ketoconazole nih.gov |

| Various Micromycetes | Sulfonamide-1,2,4-thiadiazole derivatives | Significant activity compared to Bifonazole researchgate.net |

Antiviral Potential

The thiazole scaffold is a key component in a variety of molecules demonstrating antiviral properties. nih.gov Derivatives of 4-TBTA have been specifically investigated for their potential to inhibit viral replication, particularly against influenza viruses. nih.govmdpi.com

One study focused on 4-tert-butylphenyl-substituted spirothiazolidinones, which are derivatives, as inhibitors of influenza A/H3N2 virus. A lead compound from this series demonstrated an EC50 value of 1.3 μM. The antiviral mechanism was identified as the inhibition of hemagglutinin (HA)-mediated membrane fusion, a critical step in the viral entry process. nih.gov The presence of the para-tert-butyl group on the phenyl ring was noted to have a positive effect on the antiviral activity, likely due to hydrophobic interactions within the binding pocket of the HA protein. nih.gov This highlights the therapeutic potential of this structural class in developing new antiviral agents. liverpool.ac.uk

| Virus | Compound Class | Mechanism of Action | EC50 |

| Influenza A/H3N2 | 4-tert-butylphenyl-substituted spirothiazolidinones | Inhibition of HA-mediated membrane fusion | 1.3 µM nih.gov |

| Influenza A (PR8 strain) | 3-((4-aminophenyl){4-[4-(trifluoromethyl)phenyl]thiazol-2-yl}amino)propanoic acid | - | Significant activity comparable to Oseltamivir mdpi.com |

Anticancer and Antiproliferative Investigations

The 2-aminothiazole (B372263) moiety is a well-established pharmacophore in the design of anticancer agents. nih.gov Consequently, this compound and its derivatives have been the subject of extensive research to evaluate their potential in cancer therapy. smolecule.com

In Vitro Cytotoxicity against Various Cancer Cell Lines

Derivatives of 4-TBTA have demonstrated significant cytotoxic effects against a range of human cancer cell lines in laboratory settings. smolecule.com The antiproliferative activity of these compounds is often potent, with some derivatives showing efficacy comparable to or greater than existing chemotherapy drugs.

For example, a series of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides was evaluated for antitumor activity. One compound, in particular, showed strong antiproliferative effects against HeLa (cervical cancer) and A549 (lung cancer) cell lines, with an IC50 value of 1.6 ± 0.8 µM against HeLa cells. nih.gov In another study, thiazole-conjugated amino acid derivatives were synthesized and tested against A549, HeLa, and MCF-7 (breast cancer) cell lines, with several compounds exhibiting strong cytotoxicities. nih.govrsc.org Furthermore, a derivative of 1,3,4-thiadiazole featuring a tert-butyl substituent showed an IC50 value of 1.7 µM against a human pancreatic cancer cell line. mdpi.com These findings underscore the potential of the 4-tert-butyl-thiazole scaffold in developing novel anticancer therapeutics.

| Cell Line | Compound Type | IC50 Value |

| HeLa (Cervical Cancer) | N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | 1.6 ± 0.8 µM nih.gov |

| A549 (Lung Cancer) | Thiazole-amino acid hybrid | 2.07 - 3.49 µM (for most active compounds) nih.gov |

| MCF-7 (Breast Cancer) | Thiazole-amino acid hybrid | 8.51 - 8.74 µM (for most active compounds) nih.gov |

| Pancreatic Cancer | 4-[(5-amino-1,3,4-thiadiazol-2-ylthio)methyl]-N-(4-tert-butylphenyl)benzamide | 1.7 µM mdpi.com |

| ME-180 (Cervical Cancer) | Substituted thiazolo[4,5-e]indazol-2-amine | 11.5 ± 0.4 µM to 12.4 ± 0.8 µM cbijournal.com |

| Hep-G2 (Liver Cancer) | Substituted thiazolo[4,5-e]indazol-2-amine | 10.4 ± 0.2 µM to 12.4 ± 0.5 µM cbijournal.com |

Modulation of Cell Cycle Progression and Apoptosis Pathways

Beyond direct cytotoxicity, research has delved into the mechanisms by which these compounds exert their anticancer effects, often pointing to the modulation of cell cycle and the induction of apoptosis (programmed cell death).

Studies on related 2-aminothiazole derivatives have shown that they can induce cell cycle arrest, typically at the G2/M phase, thereby preventing cancer cells from dividing and proliferating. nih.gov For instance, certain thiazole derivatives were found to significantly induce G2/M phase arrest in HL60 cells. nih.gov The induction of apoptosis is another key mechanism. Some benzoxazole and thiazole derivatives have been shown to increase the expression of caspase-3, an essential executioner enzyme in the apoptotic cascade, leading to a significant increase in total apoptosis in HCT-116 (colon cancer) cells. nih.gov Furthermore, some synthetic 1,3-thiazole derivatives have been shown to induce apoptosis through the intrinsic pathway, as indicated by analyses of apoptosis markers like BAX and BCL-2. nih.gov These mechanistic insights are crucial for the rational design of more effective and targeted anticancer drugs based on the this compound structure.

| Cell Line | Compound Type | Effect |

| HCT-116 (Colon Cancer) | Benzoxazole and Thiazole derivatives | Increased total apoptosis (up to 22%), arrested cells in G2/M phase nih.gov |

| HL60 (Leukemia) | 2-aminothiazole derivative | Induced cell cycle arrest at G2/M phase nih.gov |

| MCF-7, MDA-MB-468, PC-12 | 1,3-thiazole incorporated phthalimide derivatives | Induced apoptosis via the intrinsic pathway nih.gov |

| MDA-MB-231, SKOV3, A549 | Benzimidazole-based 1,3,4-oxadiazole derivatives | Suppressed cell cycle progression and induced apoptosis mdpi.com |

| MCF7, HeLa | 5-aminosalicylate–4-thiazolinone hybrid derivatives | Induced DNA damage, cell cycle arrest in G2/M phase, and apoptosis researchgate.net |

Enzyme Inhibition Studies

The unique structural features of this compound make it a candidate for interacting with various enzymes. The thiazole ring, combined with the bulky tert-butyl group, influences its electronic and steric properties, which are critical for molecular recognition and binding to enzyme active sites.

Monoamine oxidase-B (MAO-B) is a crucial enzyme in the central nervous system, responsible for the degradation of neurotransmitters like dopamine. nih.gov Inhibition of MAO-B is a key therapeutic strategy for managing neurodegenerative conditions such as Parkinson's disease, as it helps to elevate dopamine levels in the brain. nih.govnih.gov

While direct studies on this compound as a MAO-B inhibitor are not extensively documented, the core thiazole and thiazolidinone structures are recognized for their role in MAO-B inhibition. researchgate.net Research has shown that derivatives containing a thiazole ring can act as potent and selective MAO-B inhibitors. For instance, a series of [4-(3-methoxyphenyl)-thiazol-2-yl]hydrazine derivatives demonstrated high potency and selectivity for the human MAO-B isoform. researchgate.net Furthermore, compounds incorporating a 4-tert-butylphenoxy scaffold have been designed as dual-target ligands, exhibiting potent inhibitory activity against human MAO-B. nih.gov These findings suggest that the 2-aminothiazole scaffold, particularly with a tert-butyl substitution, represents a promising area for the development of novel MAO-B inhibitors.

Table 1: Examples of Thiazole and Tert-butyl Derivatives as MAO-B Inhibitors

| Compound Class | Key Structural Features | MAO-B Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| [4-(3-methoxyphenyl)-thiazol-2-yl]hydrazine derivatives | Thiazole ring, methoxyphenyl group | Nanomolar range (e.g., 3.8 nM for the most active compound) | researchgate.net |

| 4-tert-butylphenoxyalkoxyamines | 4-tert-butylphenoxy scaffold | Below 50 nM for some derivatives | nih.gov |

| Thiosemicarbazone Derivatives | Methoxyethyl substituent | 0.042 µM and 0.056 µM for most effective agents | mdpi.com |

Note: This table presents data for structurally related compounds, not this compound itself.

Neuraminidase is a key enzyme on the surface of the influenza virus, facilitating the release of newly formed virus particles from infected cells. nih.gov Inhibiting this enzyme is a primary strategy for treating influenza infections. nih.govnih.gov

The thiazole scaffold has been explored for its potential in developing novel neuraminidase inhibitors. nih.gov While research on this compound is specific, studies on related compounds are informative. For example, a series of 2-(5-nitrothiazol-2-yl)-imino-4-thiazolinone derivatives were synthesized and evaluated for their inhibitory activity, with 2-(4-tert-butyl-5-nitrothiazole-2-yl)imino-4-thiazoline showing the best activity with an IC50 value of 12.50 μg/mL. nih.gov Another study on novel influenza neuraminidase inhibitors based on a thiazole core also showed moderate inhibitory activity. nih.gov These studies highlight the potential of the thiazole ring, including derivatives with a tert-butyl group, as a foundational structure for designing new neuraminidase inhibitors.

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is an essential enzyme for the survival of Mycobacterium tuberculosis, the bacterium that causes tuberculosis. nih.govnih.gov It plays a critical role in the biosynthesis of the mycobacterial cell wall, making it a prime target for new antitubercular drugs. nih.govresearchgate.net

Inhibitors of DprE1 are classified as either covalent or non-covalent. nih.gov Several classes of compounds, including benzothiazinones (BTZs), have shown potent activity against DprE1. nih.govresearchgate.net These compounds typically work by forming a covalent bond with a cysteine residue in the active site of the enzyme. nih.gov Although direct enzymatic assays on this compound targeting DprE1 are limited in the available research, the 2-aminothiazole scaffold is a known feature in compounds with antitubercular properties. mdpi.com The established success of heterocyclic compounds like BTZs in targeting DprE1 suggests that related structures, such as aminothiazoles, could serve as a basis for developing novel inhibitors for this critical antitubercular target. researchgate.netresearchgate.net

Anti-inflammatory and Analgesic Research

The 2-aminothiazole moiety is a well-established pharmacophore in the design of anti-inflammatory and analgesic agents. frontiersin.org These compounds often exert their effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov

Numerous studies have demonstrated the anti-inflammatory and analgesic potential of various 2-aminothiazole derivatives. For instance, a series of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives were synthesized and identified as direct 5-LOX inhibitors. nih.gov Similarly, newly synthesized 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives have been shown to be potent anti-COX/LOX agents and proved to be active analgesic and anti-inflammatory agents in in vivo models. frontiersin.org Another study synthesized tetrahydronaphthalene derivatives bearing thiazole and thiazolidinone moieties, with several compounds exhibiting significant dual anti-inflammatory and analgesic activity. researchgate.net Although specific research on the anti-inflammatory and analgesic properties of this compound is not detailed, the consistent findings across a range of related compounds underscore the potential of this chemical class in inflammation and pain research. frontiersin.orgnih.govresearchgate.net

Table 2: Anti-inflammatory Activity of Selected Thiazole Derivatives

| Compound Series | Target Enzyme(s) | Observed Activity | Reference |

|---|---|---|---|

| N-aryl-4-aryl-1,3-thiazole-2-amines | 5-LOX | Potent inhibition (e.g., IC50 = 127 nM for the most active compound in a cell-based assay) | nih.gov |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | COX-1, COX-2, 5-LOX | Potent inhibition of COX/LOX pathways | frontiersin.org |

Note: This table illustrates the potential of the 2-aminothiazole scaffold based on related compounds.

Exploration of Other Biological Targets and Pathways

Beyond specific enzyme inhibition and anti-inflammatory research, the 2-aminothiazole scaffold, including this compound, has been investigated for its activity against other biological targets, particularly in the context of cancer and infectious diseases.

The thiazole ring is a core component of several anticancer agents, and research has focused on its role in inducing apoptosis (programmed cell death) in cancer cells. nih.gov Studies on various synthetic 1,3-thiazole derivatives have demonstrated significant cytotoxicity and pro-apoptotic activity against different cancer cell lines. nih.gov For example, certain bis-thiazole derivatives exhibited remarkable cytotoxic activities, inducing apoptosis through the upregulation of pro-apoptotic genes like bax and puma, and the downregulation of the anti-apoptotic gene Bcl-2. frontiersin.org This suggests an activation of the mitochondrial-dependent apoptosis pathway.

Furthermore, derivatives of the 2-aminothiazole scaffold have been evaluated for a wide range of other biological activities, including antiviral, antioxidant, and antibacterial properties. mdpi.commdpi.comresearchgate.net For instance, some novel aminothiazole derivatives have shown promising antiviral activity against the influenza A virus, as well as significant antioxidant and antibacterial capabilities. mdpi.com The diverse biological profile of the 2-aminothiazole core structure indicates that this compound and its analogs are valuable molecules for further investigation against a variety of biological targets and pathways.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(4-tert-butyl-5-nitrothiazole-2-yl)imino-4-thiazoline |

| N-aryl-4-aryl-1,3-thiazole-2-amine |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine |

| 4-(3-methoxyphenyl)-thiazol-2-yl]hydrazine |

| 4-tert-butylphenoxyalkoxyamines |

| 2-(5-nitrothiazol-2-yl)-imino-4-thiazolinone |

| Benzothiazinones |

Coordination Chemistry and Advanced Material Science Applications

4-Tert-butyl-1,3-thiazol-2-amine as a Ligand in Metal Complex Synthesis

The presence of both hard (nitrogen) and soft (sulfur) donor atoms allows this compound to coordinate with a wide range of metal ions, leading to the formation of stable and structurally diverse metal complexes.

This compound and its derivatives typically act as bidentate or polydentate ligands. Coordination commonly occurs through the lone pair of electrons on the endocyclic (thiazole ring) nitrogen and the exocyclic amino group. The involvement of the thiazole (B1198619) sulfur atom in coordination is less common but possible, depending on the metal ion's nature and the reaction conditions.

When this ligand is incorporated into more complex structures, such as Schiff bases, the resulting derivatives exhibit versatile coordination behavior. For instance, Schiff bases derived from 2-aminothiazoles can coordinate to metal ions through the azomethine nitrogen and the thiazole ring nitrogen. nih.gov In some cases, other parts of the ligand, like a thiophene (B33073) ring sulfur, can also participate in binding. researchgate.net The steric hindrance from the tert-butyl group can significantly influence the coordination geometry around the metal center, often leading to distorted geometries. For example, a copper(II) complex incorporating a 4-tert-butyl-pyridinium cation was found to have a geometry intermediate between tetrahedral and square planar. mdpi.com

Table 1: Coordination Behavior of Thiazole-Based Ligands in Metal Complexes

| Ligand Type | Metal Ion(s) | Binding Mode | Observed Geometry | Reference |

|---|---|---|---|---|

| 2,6-bis(benzothiazol-2-yl)-4-(tert-butyl)phenol | Cu(II), Ni(II), Co(II) | Bidentate | Tetragonal (Cu), Octahedral (Ni, Co) | nih.gov |

| Schiff base of 2-aminothiazole (B372263) and isatin | VO(IV), Cr(III), Fe(II), Co(II), Ni(II), Cu(II), Zn(II) | Bidentate (NN donors) or Tridentate (NNO donors) | Square-pyramidal (VO), Octahedral (others) | nih.govroyalsocietypublishing.org |

| N-[2-thienylmethylidene]-2-aminothiazole (Schiff base) | Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Bidentate (Nazomethine, Sthiophene) | Distorted Octahedral (Fe), Square-planar (Ni, Cu), Tetrahedral (Co, Zn, Cd) | researchgate.net |

| 4-tert-butyl-pyridinium (cation) with [CuCl4]2- | Cu(II) | (Not directly coordinated) | Distorted Tetrahedral | mdpi.com |

The synthesis of metal complexes with this compound or its derivatives is generally achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. semanticscholar.org Ethanolic solutions of the ligand and metal chlorides, nitrates, or sulfates are commonly refluxed to yield the desired complex, which often precipitates from the reaction mixture.

Catalytic Applications of this compound-Derived Complexes

Metal complexes derived from thiazole ligands are of growing interest in catalysis due to their stability and ability to facilitate a variety of organic transformations.

Complexes incorporating the aminothiazole framework have shown promise in homogeneous catalysis. Copper(II) complexes with related Schiff base ligands have been effectively used as catalysts for the aerobic oxidation of alcohols and the reduction of nitroaromatics. nih.govmdpi.com For example, a study on the catalytic oxidation of 3,5-di-tert-butylcatechol (B55391) demonstrated that the structure of the copper complex ligand significantly influences the catalytic turnover frequency, with some complexes achieving rates as high as 6900 h⁻¹. rsc.org

Palladium complexes are particularly notable. While many studies focus on palladium-catalyzed reactions to synthesize aminothiazole derivatives, hw.ac.uk palladium-N-heterocyclic carbene (NHC) complexes have been successfully used for the direct arylation of benzothiazoles, indicating the catalytic potential of such systems. researchgate.net The strong σ-donating properties of these ligands are crucial for the stability and reactivity of the catalytic species. researchgate.net

Table 2: Examples of Homogeneous Catalysis using Related Aminothiazole-Derived Complexes

| Catalyst Type | Reaction | Key Findings | Reference |

|---|---|---|---|

| Copper(II)-Schiff Base Complexes | Aerobic oxidation of alcohols | Catalyzes oxidation at room temperature using O₂ as the sole oxidant. | nih.gov |

| Copper(II)-Schiff Base Complexes | Reduction of 4-nitrophenol | Achieved up to 97.5% conversion to 4-aminophenol. | mdpi.com |

| Library of Copper(II) Complexes | Oxidation of 3,5-di-tert-butylcatechol | Turnover frequencies up to 6900 h⁻¹ were observed. | rsc.org |

| Palladium-NHC Complex | Direct arylation of benzothiazoles | Successfully arylated benzothiazoles with various aryl bromides in moderate to high yields. | researchgate.net |

The direct application of metal complexes of this compound in asymmetric catalysis has not been extensively reported, as the ligand itself is achiral. However, the principles of asymmetric catalysis allow for its potential use when incorporated into a chiral environment. This can be achieved by using chiral co-ligands that coordinate to the metal center alongside the thiazole derivative, creating a chiral catalyst. The synthesis of chiral thioureas, which can act as organocatalysts or ligands, often starts from chiral amines, demonstrating a pathway to introduce chirality into related systems. nih.gov The development of "chiral-at-metal" complexes, where the stereochemistry is defined by the arrangement of ligands around the metal, represents another advanced strategy where derivatives of this thiazole could potentially be employed. uni-marburg.de

Development of Functional Materials

The thiazole moiety is a valuable component in the design of functional organic materials, including polymers and luminescent compounds, due to its electronic properties and thermal stability. acs.org

The photophysical properties of metal complexes containing thiazole derivatives are a subject of active research. The introduction of substituents and coordination to metal ions can be used to tune the absorption and emission spectra of these compounds. rsc.org For example, zinc complexes of 5-N-arylaminothiazoles have been shown to exhibit enhanced emission properties in solution and in the solid state. rsc.orgrsc.org This suggests that complexes of this compound could serve as building blocks for fluorescent materials. Lanthanide complexes, in particular, are known for their sharp, line-like emission bands, and organic ligands play a crucial "antenna" role by absorbing energy and transferring it to the metal ion. ucj.org.uamdpi.com The thiazole framework is a suitable candidate for such an antenna ligand in the development of luminescent lanthanide materials for applications in lighting and sensing. researchgate.net

Furthermore, the 2-aminothiazole structure is a monomer for the synthesis of poly(2-aminothiazole) (P2AT), a conducting polymer with potential applications in areas like anti-corrosion coatings. The polymerization is typically carried out via chemical oxidation. While specific studies on the polymerization of the 4-tert-butyl derivative are not prominent, the established synthesis of P2AT provides a clear pathway for creating novel functional polymers from this substituted monomer, where the tert-butyl group could enhance solubility and processability.

Photoelectronic and Optoelectronic Properties

The incorporation of the 4-tert-butyl-1,3-thiazole core into larger molecular structures is a key strategy for creating materials with specific functionalities. For instance, the thiazole unit can act as an electron-rich component in donor-acceptor type molecules, which are fundamental to many organic electronic devices. Research into related thiazole-containing systems has demonstrated their potential. For example, derivatives of 2-aminothiazole have been used in the synthesis of organoboron complexes that exhibit intensive fluorescence in solution.

In a broader context, the 1,3-thiazole ring is a recognized structural element in materials designed for optoelectronic applications. Patent literature describes m-terphenyl (B1677559) derivatives incorporating a 1,3-thiazole unit for use in OLEDs, highlighting the utility of this heterocycle in charge-transporting and light-emitting layers. google.com The presence of the tert-butyl group can enhance solubility and influence the solid-state packing of these materials, which are crucial parameters for device fabrication and performance.

The following table summarizes the key photoelectronic and optoelectronic applications and the role of the this compound moiety.

| Application Area | Role of this compound Moiety |

| Organic Light-Emitting Diodes (OLEDs) | Can be part of the charge transport or emissive layer. smolecule.comgoogle.com |

| Organic Field-Effect Transistors (OFETs) | Used to tune the electrical properties of the semiconductor. smolecule.com |

| Fluorescent Materials | Serves as a core structure for fluorescent dyes. |

Application in Polymers and Liquid Crystals

The unique molecular structure of this compound also lends itself to applications in polymer science and the field of liquid crystals.

Polymers:

The incorporation of this compound into polymer chains is a promising avenue for creating novel polymers with specialized functionalities. smolecule.com The reactive amine group can serve as a point of polymerization or for grafting onto existing polymer backbones. The inclusion of the thiazole ring can impart desirable characteristics to the resulting polymer, such as enhanced thermal stability or specific conductive properties. smolecule.com The bulky tert-butyl group can influence the polymer's morphology, solubility, and processing characteristics.

Liquid Crystals:

The 1,3-thiazole ring is a known mesogenic core, meaning it can form the central rigid unit of a liquid crystalline molecule. While direct studies on the liquid crystalline properties of this compound itself are not widely reported, research on related thiazole derivatives provides strong evidence for its potential in this area. For example, a series of Schiff bases containing a thiazole moiety have been synthesized and were found to exhibit nematic liquid crystalline phases. psu.edu The general structure of these mesogenic molecules consists of a rigid core, which includes the thiazole ring, and flexible terminal groups.

The introduction of a 4-tert-butyl group could significantly influence the mesomorphic behavior by altering the molecule's shape and intermolecular interactions. The table below outlines the potential applications in polymers and liquid crystals.

| Application Area | Potential Role of this compound |

| Specialty Polymers | Monomer or functional additive to enhance thermal or conductive properties. smolecule.com |

| Liquid Crystals | As a core component (mesogen) of liquid crystalline materials. psu.edu |

Research in these areas is ongoing, with the potential for developing new materials with tailored properties for a range of advanced technological applications.

Computational Chemistry and in Silico Approaches to 4 Tert Butyl 1,3 Thiazol 2 Amine

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the fundamental properties of molecules from first principles. These methods have been applied to 4-tert-butyl-1,3-thiazol-2-amine to elucidate its geometry, electronic landscape, and vibrational nature.

Theoretical Investigations of Molecular Geometry and Electronic Structure

Theoretical studies have been conducted on this compound (BTA) to determine its optimized molecular geometry and electronic properties. vignanits.ac.in Using methods such as Hartree-Fock (HF) and DFT with the B3LYP functional and a 6-311+G basis set, researchers have calculated key structural parameters. vignanits.ac.in

The geometry of the molecule is defined by its bond lengths, bond angles, and dihedral angles. For the thiazole (B1198619) ring of BTA, the calculated bond angles are in close agreement with established values for substituted aminothiazoles. vignanits.ac.in For instance, the -S2-C1-N5-, -S2-C1-N7-, and -N5-C1-N7- angles were calculated to be approximately 114.1°, 120.7°, and 125.1° respectively, using the B3LYP method. vignanits.ac.in These computational models provide a detailed three-dimensional picture of the molecule's most stable arrangement.

Table 1: Selected Calculated Bond Angles for this compound

| Parameter | B3LYP/6-311+G | HF/6-311+G |

| -S2-C1-N5- | 114.1° | 114.1° |

| -S2-C1-N7- | 120.7° | 121.1° |

| -N5-C1-N7- | 125.1° | 124.7° |

Source: Vignan's Foundation for Science, Technology and Research, 2017 vignanits.ac.in

Analysis of Molecular Orbitals, HOMO-LUMO Gaps, and Charge Distribution

The electronic character of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular reactivity and stability. niscpr.res.in A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. For thiazole derivatives, this energy gap analysis helps to confirm that charge transfer occurs within the molecule. niscpr.res.in

The distribution of electron density across the molecule can be visualized using Molecular Electrostatic Potential (MEP) maps. irjweb.com These maps illustrate regions of positive and negative electrostatic potential, highlighting likely sites for electrophilic and nucleophilic attack. irjweb.com For thiazole-containing compounds, MEP analysis typically shows negative potential (red areas) around electronegative atoms like nitrogen, which possess lone pairs of electrons, and positive potential (blue areas) around hydrogen atoms. irjweb.com Mulliken population analysis is another method used to quantify the partial charge on each atom, providing further insight into the molecule's reactivity and its potential to donate electrons. niscpr.res.inirjweb.com For instance, in related thiazole structures, nitrogen and sulfur atoms are often identified as key sites for interaction. irjweb.com

Prediction of Vibrational Spectra and Conformational Stability

Computational methods are also employed to predict the vibrational spectra (FT-IR and Raman) of this compound. vignanits.ac.in By calculating the harmonic vibrational frequencies, researchers can assign the various vibrational modes of the molecule. vignanits.ac.intandfonline.com These theoretical spectra are then compared with experimental data to confirm the molecular structure. vignanits.ac.in The calculations are often scaled to better match experimental observations, and the Potential Energy Distribution (PED) is used to provide a detailed assignment of each vibrational band. vignanits.ac.in

For BTA, studies have shown good agreement between the vibrational wavenumbers calculated using the B3LYP method and those observed in FTIR spectroscopy. vignanits.ac.in For example, the C-H stretching mode (ν–CH) was observed at 3163 cm⁻¹ and calculated at 3162 cm⁻¹, while the C-H in-plane bending mode (β-CH) was observed at 1123 cm⁻¹ and calculated at 1102 cm⁻¹. vignanits.ac.in Such analyses confirm the conformational stability of the calculated geometry. nih.gov

Table 2: Comparison of Observed and Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Observed (FTIR, cm⁻¹) | Calculated (B3LYP, cm⁻¹) |

| ν–CH (stretching) | 3163 | 3162 |

| β-CH (in-plane bending) | 1123 | 1102 |

| s-NH₂ (scissoring) | 1620 (literature) | - |

Source: Vignan's Foundation for Science, Technology and Research, 2017 vignanits.ac.in

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). niscpr.res.in This method is crucial in drug discovery for screening virtual libraries of compounds and understanding their potential biological activity.

Prediction of Binding Modes and Affinities with Biological Targets

For thiazole derivatives, molecular docking studies are frequently performed to predict how they might interact with various biological targets, such as enzymes or cellular receptors. researchgate.net The simulation calculates the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), which estimates the strength of the ligand-receptor interaction. researchgate.net A lower binding energy generally indicates a more stable and favorable interaction.

While specific docking studies for this compound are not extensively detailed in the reviewed literature, research on analogous thiazole compounds demonstrates their potential to bind to various targets, including cyclin-dependent kinases (CDKs) and urease. researchgate.netresearchgate.net These studies help identify the most likely binding poses and conformations of the ligand within the active site of the protein, providing a basis for designing more potent and selective inhibitors.

Identification of Key Intermolecular Interactions (Hydrogen Bonding, Hydrophobic, π-π Stacking)

The stability of a ligand-receptor complex is governed by a network of intermolecular interactions. Molecular docking simulations are instrumental in identifying these key interactions. For thiazole-containing ligands, common interactions include:

Hydrogen Bonding: The amino group and the nitrogen atom in the thiazole ring are capable of forming hydrogen bonds with amino acid residues in the protein's active site. These are highly specific and directional interactions that contribute significantly to binding affinity.

Hydrophobic Interactions: The tert-butyl group is a bulky, nonpolar moiety that can engage in favorable hydrophobic interactions with nonpolar pockets within the receptor.

π-π Stacking: The aromatic thiazole ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal the conformational landscape of a molecule and the stability of its interactions with biological targets.

MD simulations can further elucidate the dynamic nature of this compound. For instance, simulations can predict the free energy barrier for the rotation of the tert-butyl group, which can influence how the molecule fits into a binding pocket. While specific MD studies on the racemization rates of this compound are not widely published, similar techniques, such as 2D EXSY NMR spectroscopy, have been used to quantify the conformational dynamics of related complex heterocyclic systems, providing a framework for such investigations. researchgate.net

Furthermore, MD simulations are crucial for assessing the binding stability of this compound derivatives to their protein targets. After an initial docking pose is predicted, MD simulations can be run to observe the ligand-protein complex over time. This allows researchers to assess the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, and to calculate the binding free energy, providing a more accurate prediction of the compound's potency. For example, MD simulations have been used to study the interaction of other bioactive molecules with water, which is crucial for understanding their pharmacokinetic properties. researchgate.net

Cheminformatics and Virtual Screening for Drug Discovery

Cheminformatics combines computational techniques with chemical information to support drug discovery. Virtual screening, a key cheminformatics tool, involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target.

The 2-aminothiazole (B372263) scaffold, present in this compound, is a well-established pharmacophore found in a wide range of biologically active compounds. mdpi.com This makes it an attractive starting point for virtual screening campaigns to discover new drugs for various diseases.

Virtual screening approaches can be broadly categorized as ligand-based or structure-based. In structure-based virtual screening, a library of compounds is docked into the three-dimensional structure of a biological target, such as an enzyme or receptor. The binding of each compound is scored, and the top-scoring hits are selected for further experimental testing. The Molecular Operating Environment (MOE) is one software platform that has been utilized for virtual screening of 2-amino-1,3-thiazole derivatives. researchgate.net

Several studies have demonstrated the utility of virtual screening for thiazole-containing compounds:

Antiviral and Antiparasitic Agents: Virtual screening has been employed to identify potential inhibitors of viruses like HCV and parasites that cause malaria. nih.gov

Antibacterial Agents: The 2-aminobenzothiazole (B30445) core has been the subject of screening to identify inhibitors of virulence in bacteria such as Pseudomonas aeruginosa. biorxiv.org

Antiprotozoal Agents: Collaborative virtual screening efforts have successfully identified 2-aryl-4-aminoquinazoline derivatives with efficacy against Trypanosoma cruzi, the parasite responsible for Chagas disease. acs.org

The data from these screening efforts can be used to build structure-activity relationship (SAR) models, which help to guide the design of more potent and selective compounds based on the this compound scaffold.

Table of Virtual Screening Applications for Thiazole-Containing Scaffolds

| Therapeutic Target | Screening Method | Key Findings | Reference |

|---|---|---|---|

| Dihydrofolate Reductase (DHFR) | Molecular Docking (MOE) | Identified potential inhibitors among synthesized 2-amino-1,3-thiazole derivatives. | researchgate.net |

| SARS-CoV-2 Main Protease | Molecular Docking | Screened FDA-approved drugs to find potential inhibitors. | nih.gov |

| Pseudomonas aeruginosa Histidine Kinases | Gel-based Assay and Docking | Identified 2-aminobenzothiazole inhibitors of bacterial virulence. | biorxiv.org |

| Trypanosoma cruzi | Phenotypic Virtual Screening | Discovered a 2-aryl-4-aminoquinazoline series with in vivo efficacy. | acs.org |